molecular formula C23H19N3O2 B4234516 2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B4234516
M. Wt: 369.4 g/mol
InChI Key: ILPBJYVCAKDIOG-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups, making it a convenient and cost-effective approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification methods to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-23(21(17-10-4-1-5-11-17)18-12-6-2-7-13-18)24-16-20-25-22(26-28-20)19-14-8-3-9-15-19/h1-15,21H,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPBJYVCAKDIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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